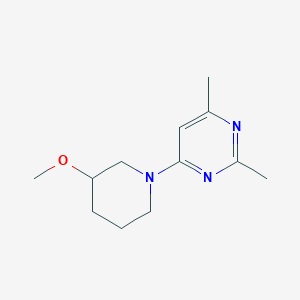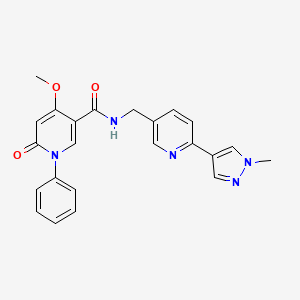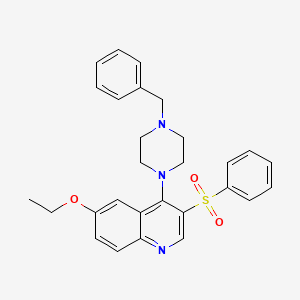
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline, also known as BPIPESQ, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPIPESQ is a quinoline derivative that has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science Applications
Compounds related to "3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline" exhibit interesting chemical properties that are beneficial in the synthesis of novel materials and in understanding the fundamental aspects of organic chemistry. For instance, the study on the synthesis, characterization, and nonlinear optical properties of substituted benzenesulfonate compounds highlights the potential of these materials in optical limiting applications, suggesting their usefulness in creating protective optics and photonic devices (Ruanwas et al., 2010). These findings indicate the broader implications of research on quinoline derivatives in developing new materials with specialized optical properties.
Medicinal Chemistry and Anticancer Research
Research on quinoline derivatives has demonstrated their potential in medicinal chemistry, particularly in anticancer drug development. The synthesis and evaluation of substituted tetrahydroisoquinolines as anticancer agents have been explored, showing that modifications to the phenyl ring can significantly impact the biological activity of these compounds. These derivatives have been studied for their potential as pharmaceutical agents due to their cytotoxicity against various cancer cell lines, indicating the role of quinoline derivatives in discovering new anticancer drugs (Redda et al., 2010).
Antimicrobial and Antitubercular Activity
Quinoline-based compounds have also been investigated for their antimicrobial and antitubercular activities. Studies have reported the synthesis and characterization of these compounds, assessing their efficacy against various bacterial and fungal pathogens. The findings suggest that certain quinoline derivatives possess significant antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Vora & Vora, 2012). This area of research emphasizes the versatility of quinoline derivatives in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-2-34-23-13-14-26-25(19-23)28(27(20-29-26)35(32,33)24-11-7-4-8-12-24)31-17-15-30(16-18-31)21-22-9-5-3-6-10-22/h3-14,19-20H,2,15-18,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNGEDHMCYMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)
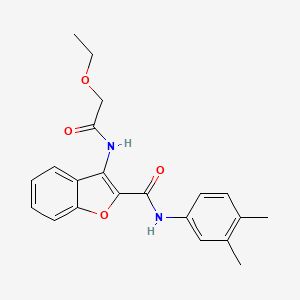
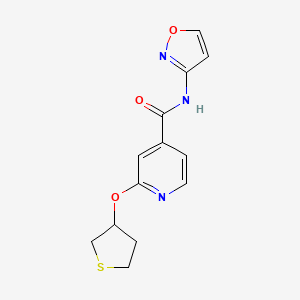
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2865893.png)
![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B2865898.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)

